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5,5,5-trifluoronorvaline

Catalog No.
S8053153
CAS No.
27322-15-2
M.F
C5H8F3NO2
M. Wt
171.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5,5-trifluoronorvaline

CAS Number

27322-15-2

Product Name

5,5,5-trifluoronorvaline

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)

InChI Key

KTZZIDWVKLDWBF-UHFFFAOYSA-N

SMILES

C(CC(F)(F)F)C(C(=O)O)N

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N

Potential Applications in Medicinal Chemistry and Drug Design

2-Amino-5,5,5-trifluoropentanoic acid possesses structural features that make it a valuable building block for scientists in the field of medicinal chemistry and drug design [].

  • Fluorine Incorporation

    The presence of three fluorine atoms on the pentanoic acid chain introduces a unique element. Fluorine atoms can alter the physical and chemical properties of a molecule, such as improving its bioavailability or metabolic stability []. This can be crucial in the development of new drugs.

  • Functional Group Versatility

    The combination of an amino group and a carboxylic acid group within the molecule provides two points for chemical modification. This allows researchers to create diverse analogs with varying functionalities, potentially leading to compounds with specific biological activities [].

These properties make 2-Amino-5,5,5-trifluoropentanoic acid a versatile platform for the synthesis of novel drug candidates. Researchers can explore its potential in various therapeutic areas by incorporating it into the design of molecules targeting specific enzymes, receptors, or other biological processes.

Potential as a Research Tool

-Amino-5,5,5-trifluoropentanoic acid may also find applications as a research tool due to its unique structure. Here are two potential areas of exploration:

  • Probe Molecule Development

    The molecule's functional groups could be used to create probes for studying cellular processes or protein interactions. By attaching a detectable moiety to the amino or carboxylic acid group, researchers could track the molecule's movement within cells or its binding to specific proteins.

  • Building Block for Bioactive Peptides

    The molecule's structure could be incorporated into the design of novel bioactive peptides. Peptides are short chains of amino acids with diverse biological functions. Introducing 2-Amino-5,5,5-trifluoropentanoic acid into a peptide sequence could lead to compounds with improved properties, such as increased potency or resistance to degradation.

5,5,5-Trifluoronorvaline is a fluorinated amino acid characterized by the presence of three fluorine atoms attached to the fifth carbon of the norvaline structure. This compound is notable for its unique properties imparted by the trifluoromethyl group, which can significantly influence its physical and chemical behavior, as well as its biological activity.

Typical of amino acids, including:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions.
  • Peptide Bond Formation: Like other amino acids, it can form peptide bonds with carboxylic acids to create peptides and proteins.
  • Dynamic Kinetic Resolution: This method has been effectively utilized to synthesize 5,5,5-trifluoronorvaline with high yields and selectivity .

These reactions are crucial for its applications in biochemistry and medicinal chemistry.

Research indicates that 5,5,5-trifluoronorvaline exhibits significant biological activity. It has been incorporated into peptide analogs to enhance their stability and bioactivity. For example, analogs containing trifluoronorvaline have shown improved binding affinity in enkephalin analogs, which are important in pain modulation . The presence of fluorine atoms can also affect the pharmacokinetics of these compounds, potentially leading to increased efficacy in therapeutic applications.

Several methods have been developed for synthesizing 5,5,5-trifluoronorvaline:

  • Nucleophilic Addition: A notable synthesis route involves the nucleophilic addition of 3,3,3-trifluoropropynyllithium to d-glyceraldimine . This method allows for the production of both enantiomers of 5,5,5-trifluoronorvaline.
  • Dynamic Kinetic Resolution: This technique has been optimized for larger-scale synthesis (up to 20 grams), providing excellent yields and diastereoselectivity .
  • Alkylation Reactions: Alkylation methods have also been explored but may lead to byproducts if not carefully controlled .

5,5,5-Trifluoronorvaline has several applications:

  • Pharmaceuticals: It is used as a building block in the synthesis of peptide-based drugs due to its ability to enhance stability and bioactivity.
  • Biochemical Research: Its unique properties make it a useful tool for studying protein structure and function.
  • Fluorinated Compounds: The compound serves as a precursor for synthesizing other fluorinated amino acids and derivatives.

Several compounds share structural similarities with 5,5,5-trifluoronorvaline. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Amino-4-methylpentanoic AcidContains a methyl group instead of trifluoromethylLacks fluorination; different biological activity
6,6,6-TrifluoronorleucineSimilar trifluoromethyl substitution but different backboneVariation in chain length affects properties
4-FluoroisoleucineFluorination at a different positionDifferent effects on peptide folding
2-Amino-3-methylpentanoic AcidNo fluorination; standard amino acidConventional properties without fluorine influence

The presence of the trifluoromethyl group in 5,5,5-trifluoronorvaline sets it apart from these compounds by enhancing lipophilicity and potentially altering interaction dynamics with biological targets.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

171.05071298 g/mol

Monoisotopic Mass

171.05071298 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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